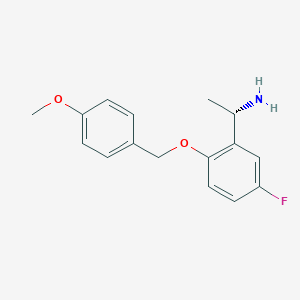
(S)-1-(5-fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethan-1-amine
Descripción general
Descripción
(S)-1-(5-fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethan-1-amine, or 5-fluoro-2-((4-methoxybenzyl)oxy)phenylethanamine, is a synthetic compound that has been studied as a potential drug target for various diseases. It has been investigated for its potential to act as an inhibitor of a number of enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). Its potential to act as a therapeutic agent has been explored in a number of studies, and it has been found to have a number of interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-fluoro-2-((4-methoxybenzyl)oxy)phenylethanamine is not fully understood. However, it is believed to act as an inhibitor of monoamine oxidase ((S)-1-(5-fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethan-1-amine) and acetylcholinesterase (AChE). It has also been suggested that it may act as an agonist of serotonin, which is a neurotransmitter involved in regulating mood and behavior. In addition, it has been suggested that it may act as an antagonist of the glutamate receptor, which is involved in regulating neuronal excitability.
Biochemical and Physiological Effects
5-fluoro-2-((4-methoxybenzyl)oxy)phenylethanamine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behaviors, reduce depression-like behaviors, and reduce convulsions. It has also been shown to have anti-inflammatory effects, and it has been shown to reduce the production of pro-inflammatory cytokines. In addition, it has been shown to have some potential to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-fluoro-2-((4-methoxybenzyl)oxy)phenylethanamine in lab experiments include its relatively low cost, its ease of synthesis, and its potential for use as a therapeutic agent. The main limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to be toxic to certain types of cells. In addition, the mechanism of action of this compound is not fully understood, so further research is needed to understand its potential therapeutic effects.
Direcciones Futuras
The potential future directions for research involving 5-fluoro-2-((4-methoxybenzyl)oxy)phenylethanamine include further investigation of its mechanism of action, its potential therapeutic effects, and its potential toxicity. Additional research is also needed to determine its potential to act as an inhibitor of monoamine oxidase ((S)-1-(5-fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethan-1-amine) and acetylcholinesterase (AChE). Furthermore, further research is needed to determine its potential to act as an antidepressant, an anticonvulsant, and an anti-inflammatory agent. Finally, additional research is needed to investigate its potential to act as an anti-cancer agent.
Aplicaciones Científicas De Investigación
5-fluoro-2-((4-methoxybenzyl)oxy)phenylethanamine has been studied as a potential therapeutic agent for a number of diseases and conditions. It has been investigated for its potential to act as an inhibitor of monoamine oxidase ((S)-1-(5-fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethan-1-amine) and acetylcholinesterase (AChE). It has also been studied for its potential to act as an antidepressant, an anticonvulsant, and an anti-inflammatory agent. It has also been investigated for its potential to act as an anti-cancer agent, and it has been shown to have some potential to inhibit the growth of certain types of cancer cells.
Propiedades
IUPAC Name |
(1S)-1-[5-fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-11(18)15-9-13(17)5-8-16(15)20-10-12-3-6-14(19-2)7-4-12/h3-9,11H,10,18H2,1-2H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZQRBLOCNIWHY-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OCC2=CC=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)OCC2=CC=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B3322840.png)

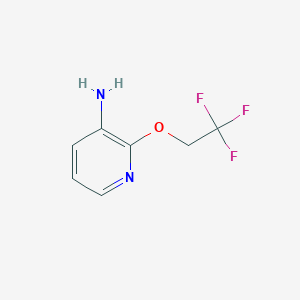
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B3322873.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid](/img/structure/B3322888.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B3322893.png)
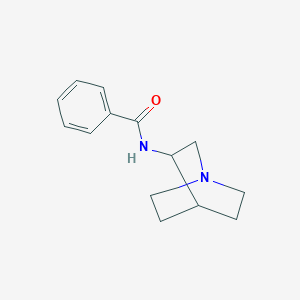
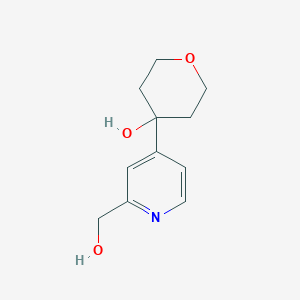

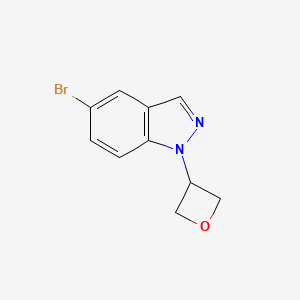
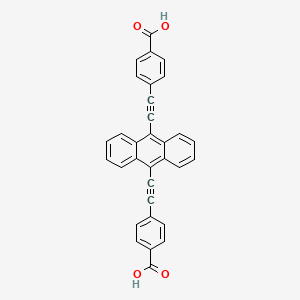
![4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B3322939.png)
![1H-Benzimidazole, 2-[4-[2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-](/img/structure/B3322947.png)